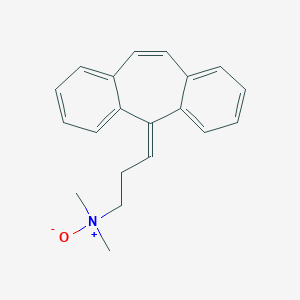
Avitriptan
Overview
Description
Avitriptan is a compound belonging to the triptan family, which is primarily known for its use in the treatment of migraines. It acts as an agonist for the serotonin 5-HT1B and 5-HT1D receptors. Despite its potential, this compound was never marketed .
Biochemical Analysis
Biochemical Properties
Avitriptan has been identified as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR) . It interacts with this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA .
Cellular Effects
The interaction between this compound and AhR leads to the induction of CYP1A1 mRNA in certain cell types . This induction is AhR-dependent, suggesting that this compound influences cell function through its interaction with this receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AhR. It acts as a ligand and agonist of this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA . This leads to the induction of CYP1A1 mRNA, influencing gene expression .
Temporal Effects in Laboratory Settings
In a study conducted to assess the bioavailability of this compound, it was found that the bioavailability of this compound was reduced when administered in the fed condition . The study also noted that the qualitative appearance of plasma concentration-time profiles for this compound could be related to the manner in which the drug emptied from the stomach .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, the aforementioned study did involve the administration of a 150-mg this compound capsule to human subjects
Metabolic Pathways
This compound’s interaction with AhR leads to the induction of CYP1A1, an enzyme involved in the metabolism of xenobiotics . This suggests that this compound may influence metabolic pathways through its interaction with this enzyme .
Transport and Distribution
The study on this compound’s bioavailability found that upon emptying from the stomach, this compound was rapidly absorbed from the upper small intestine . This suggests that this compound’s transport and distribution within the body may be influenced by gastrointestinal transit .
Subcellular Localization
This compound’s interaction with AhR triggers the nuclear translocation of this receptor . This suggests that this compound may influence the subcellular localization of AhR, potentially affecting its activity or function .
Preparation Methods
The synthesis of Avitriptan involves multiple steps, starting with the preparation of the indole core, which is a common feature in many triptan derivatives. The synthetic route typically involves Fischer indole synthesis using acid catalysis. The process includes the protection of the methylaminosulphonyl moiety and careful control of reaction conditions to minimize impurities . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Avitriptan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
Avitriptan has been studied for its potential off-label applications. It has been identified as a ligand and agonist of the human aryl hydrocarbon receptor, which induces the expression of CYP1A1 in hepatic and intestinal cells. Additionally, its role as a serotonin receptor agonist makes it a valuable compound for research in neuropharmacology and migraine treatment .
Mechanism of Action
Avitriptan exerts its effects by acting as an agonist for the serotonin 5-HT1B and 5-HT1D receptors. This action leads to the inhibition of adenylate cyclase, resulting in vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release. These combined effects help alleviate migraine symptoms .
Comparison with Similar Compounds
Avitriptan is similar to other triptans such as sumatriptan, rizatriptan, and donitriptan. it has unique properties, such as its ability to act as a ligand for the aryl hydrocarbon receptor, which is not commonly observed in other triptans . This unique feature may offer additional therapeutic applications beyond migraine treatment.
Similar Compounds
- Sumatriptan
- Rizatriptan
- Donitriptan
- Naratriptan
- Eletriptan
Properties
IUPAC Name |
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVGHXUPBWIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164718 | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-96-4 | |
| Record name | Avitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avitriptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)









